N-(3-Methyl-2-oxobutyl)benzamide

Description

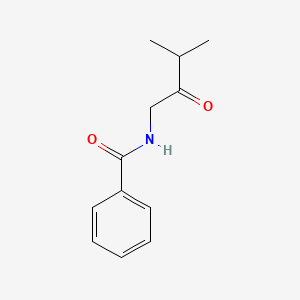

N-(3-Methyl-2-oxobutyl)benzamide is a benzamide derivative characterized by a 3-methyl-2-oxobutyl substituent attached to the nitrogen atom of the benzamide scaffold. Benzamide derivatives are widely studied for their versatility in organic synthesis and applications in medicinal chemistry, often serving as intermediates or functional motifs in metal-catalyzed reactions or bioactive molecules .

Properties

CAS No. |

89006-98-4 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(3-methyl-2-oxobutyl)benzamide |

InChI |

InChI=1S/C12H15NO2/c1-9(2)11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |

InChI Key |

KRYTZTOHCVMWJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of Analogous Benzamide Derivatives

Key Observations:

Substituent Complexity :

- This compound’s 3-methyl-2-oxobutyl group shares similarities with the 2-oxocyclobutyl group in , both featuring ketone functionalities. However, the linear chain in the former may confer greater flexibility compared to the strained cyclobutane ring .

- The N,O-bidentate group in enhances metal coordination, a feature absent in this compound unless modified .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via nucleophilic acyl substitution using benzoyl chloride and amines. This compound could follow a similar route with 3-methyl-2-oxobutylamine.

- Cyclobutane-containing derivatives () require specialized reagents like 1,2-bis(trimethylsilyloxy)cyclobutene, highlighting divergent strategies for ring formation .

Physicochemical Properties :

- Melting points vary significantly; Rip-B () melts at 90°C, while cyclobutyl derivatives () are solids, suggesting that this compound may exhibit intermediate thermal stability .

Functional and Application Comparisons

- Biological Potential: While lists benzamide derivatives with thioether and heterocyclic substituents for anticancer or antiviral use, simpler analogs like Rip-B () lack reported bioactivity, suggesting that this compound may require structural optimization for therapeutic relevance .

- Structural Analysis : X-ray crystallography () and NMR () are critical for confirming substituent conformations, which would be essential for characterizing this compound’s spatial arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.